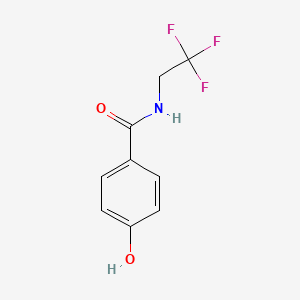

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

Description

BenchChem offers high-quality 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-8(15)6-1-3-7(14)4-2-6/h1-4,14H,5H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEGPNCTRXXCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Inhibitory Potential of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide: A Technical Guide for Drug Discovery Professionals

Foreword: Charting Unexplored Territory in Enzyme Inhibition

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for selective enzyme inhibition remains a cornerstone of therapeutic innovation. This guide focuses on a compound of burgeoning interest: 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide . While specific enzymatic targets for this molecule are not yet extensively documented in publicly available literature, its structural motifs—a hydroxylated benzamide core coupled with a trifluoroethyl group—suggest a compelling potential for interaction with various enzyme classes. The benzamide scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs, known to interact with enzymes such as histone deacetylases (HDACs) and carbonic anhydrases.[1][2] The trifluoroethyl moiety can enhance binding affinity and metabolic stability, making this compound a prime candidate for investigation.

This document serves as a comprehensive technical guide for researchers and drug development professionals poised to investigate the enzyme inhibitory properties of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide. We will traverse a logical, field-proven workflow, from initial synthesis and primary screening to detailed mechanistic studies. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic reasoning behind each experimental choice.

Section 1: Synthesis and Characterization of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

A robust and reproducible synthesis is the bedrock of any rigorous investigation into a compound's biological activity. The synthesis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide can be achieved through a straightforward amidation reaction.

Proposed Synthetic Route

The most common method for synthesizing benzamides involves the coupling of a carboxylic acid with an amine.[3] In this case, 4-hydroxybenzoic acid serves as the starting material, which is first activated and then reacted with 2,2,2-trifluoroethylamine.

Sources

A Senior Application Scientist's Guide to the Solubility of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Miscibility

In the landscape of drug discovery and development, understanding the solubility of a compound is not merely an academic exercise; it is a critical determinant of its therapeutic potential. Poor aqueous solubility can severely limit a drug's oral bioavailability, leading to suboptimal efficacy and erratic dose-response relationships. This guide provides an in-depth technical exploration of the solubility characteristics of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide, a compound of interest due to its benzamide scaffold, which is prevalent in numerous pharmacologically active agents.

As direct experimental solubility data for this specific molecule is not extensively published, this document serves as both a theoretical treatise and a practical handbook. We will dissect the molecule's structural components to predict its solubility behavior, provide robust, field-proven protocols for its empirical determination, and discuss the implications of these findings within the broader context of pharmaceutical sciences. Our approach is grounded in the principles of physical chemistry and guided by international regulatory standards, ensuring a scientifically rigorous framework for your research.

Section 1: Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[1] A more nuanced understanding requires an analysis of the intermolecular forces at play between the solute (4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide) and the solvent. The overall solubility is a result of the thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.[2]

Molecular Structure Analysis

The structure of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide presents several key functional groups that dictate its solubility profile:

-

Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor. The presence of a hydroxyl group directly attached to an aromatic ring generally confers moderate water solubility.[3] It can also act as a weak acid, meaning its ionization state—and therefore solubility—will be pH-dependent.

-

Amide (-CONH-) Linkage: The amide group is polar and can participate in hydrogen bonding. The oxygen atom acts as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.[4][5] This contributes positively to its solubility in polar protic solvents.

-

Aromatic Benzene Ring: The benzene ring is a large, nonpolar moiety. This hydrophobic region of the molecule will favor solubility in nonpolar solvents and detract from solubility in aqueous media.

-

Trifluoroethyl (-CH2CF3) Group: The trifluoromethyl (CF3) moiety is highly electronegative and lipophilic.[6] Its inclusion in a molecule often increases metabolic stability and membrane permeability but can have varied effects on solubility.[7][8] While increasing overall lipophilicity, which might decrease aqueous solubility, the electronegative fluorine atoms can also engage in weaker dipole-dipole interactions.

The interplay between the hydrophilic hydroxyl and amide groups and the hydrophobic aromatic and trifluoroethyl components will ultimately determine the compound's solubility in a given solvent.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is a lower-throughput, more resource-intensive measurement crucial for lead optimization and pre-formulation studies. [9]The "shake-flask" method is the gold standard. [10] Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

This protocol is aligned with guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH). [11][12]

-

Preparation of Solvent Systems: Prepare a range of solvents. For pharmaceutical applications, aqueous buffers across the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) are mandatory. [12]A selection of organic solvents should also be included to build a comprehensive profile.

-

Addition of Compound: Add an excess amount of solid 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide to a known volume of each solvent in separate vials. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C ± 1°C) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus. [11]4. Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). [11]6. pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted during the experiment. [13]7. Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRPD) to check for any polymorphic transformations or solvate formation during the experiment.

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Solvent Selection Rationale

A diverse panel of solvents should be tested to build a comprehensive solubility profile. These solvents are typically categorized based on their polarity and hydrogen bonding capability. [14][15]

| Solvent Category | Examples | Rationale for Inclusion |

|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Solvents with O-H or N-H bonds, capable of donating hydrogen bonds. [16]Solubility is expected to be influenced by the compound's hydroxyl and amide groups. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Solvents with dipoles but without O-H or N-H bonds; can accept but not donate hydrogen bonds. [17]Tests the effect of the compound's polarity independent of H-bond donation. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Solvents with low dielectric constants. [18]Solubility in these will be driven by the hydrophobic aromatic ring and trifluoroethyl group. |

| Aqueous Buffers | pH 1.2, 4.5, 6.8 | Essential for pharmaceutical relevance, simulating conditions in the gastrointestinal tract and determining pH-dependent solubility. [12]|

Example Data Table (Hypothetical)

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Water | Polar Protic | 25 | [Experimental Value] |

| pH 1.2 Buffer | Polar Protic (Aqueous) | 37 | [Experimental Value] |

| pH 4.5 Buffer | Polar Protic (Aqueous) | 37 | [Experimental Value] |

| pH 6.8 Buffer | Polar Protic (Aqueous) | 37 | [Experimental Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |

| Toluene | Nonpolar | 25 | [Experimental Value] |

Interpretation for Drug Development

The obtained solubility data, particularly in aqueous buffers, is critical for the Biopharmaceutics Classification System (BCS). According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8. [12][19]This classification directly impacts the regulatory pathway for demonstrating bioequivalence, potentially allowing for a biowaiver of in vivo studies for certain drug products. Low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to ensure adequate bioavailability.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide. By integrating theoretical molecular analysis with robust, standardized experimental protocols, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline. The principles and methodologies outlined herein are designed to be broadly applicable, empowering scientists to thoroughly characterize the solubility of this and other novel chemical entities, thereby accelerating the journey from the laboratory to the clinic.

References

-

World Health Organization. (n.d.). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. [Link]

-

Karpińska, J. (2017). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. ICH. [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Chemistry LibreTexts. (2023). Amides Background. [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

-

Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Chemistry LibreTexts. (2021). Thermodynamics of Solubility. [Link]

-

Votano, J. R., et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. EMA. [Link]

-

Wikipedia. (n.d.). Amide. [Link]

-

Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

EMBIBE. (2023). Physical Properties of Phenols: Solubility, Smell, and Physical State. [Link]

-

Chemistry LibreTexts. (2020). Physical Properties of Amides. [Link]

-

Richardson, S. (n.d.). CLASSIFICATION OF SOLVENTS. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Yalkowsky, S. H. (2016). Principles of Solubility. ResearchGate. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Phenolic Compounds and Its Linkage. Encyclopedia MDPI. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. [Link]

-

Green, C., et al. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

Wikipedia. (n.d.). Solvent. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Wang, Y., et al. (2022). Machine learning methods for pKa prediction of small molecules: Advances and challenges. ResearchGate. [Link]

-

Vedantu. (n.d.). Amide Group in Chemistry: Structure, Properties & Uses. [Link]

-

Vedantu. (n.d.). What do you mean by polar protic and polar aprotic class 12 chemistry CBSE. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

Al-Barakati, A., & Al-Ghamdi, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

JoVE. (2020). Video: Solubility - Concept. [Link]

-

Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. embibe.com [embibe.com]

- 4. Amide - Wikipedia [en.wikipedia.org]

- 5. Amide Group in Chemistry: Structure, Properties & Uses [vedantu.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. database.ich.org [database.ich.org]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. idc-online.com [idc-online.com]

- 15. Solvent - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. What do you mean by polar protic and polar aprotic class 12 chemistry CBSE [vedantu.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

Introduction: The Analytical Imperative for Fluorinated Benzamides

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide is a novel aromatic amide bearing a trifluoroethyl moiety. The introduction of fluorine into pharmaceutical candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust analytical methodologies are paramount for the accurate quantification and purity assessment of such compounds throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for such analyses, offering high resolution, sensitivity, and reproducibility.

This technical guide provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide. The methodology herein is designed to be a self-validating system, grounded in established chromatographic principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Physicochemical Rationale for Method Development

-

Aromatic Benzamide Core: The benzene ring and amide group provide a chromophore, making UV detection a suitable and straightforward choice. The UV spectrum of the parent compound, 4-hydroxybenzamide, shows absorbance maxima that can be used as a starting point for determining the optimal detection wavelength.[5]

-

Phenolic Hydroxyl Group: The acidic nature of the hydroxyl group (pKa typically around 10) necessitates control of the mobile phase pH to ensure consistent ionization state and, therefore, reproducible retention times.

-

Trifluoroethyl Group: The highly electronegative fluorine atoms can introduce unique interactions with the stationary phase. While increasing hydrophobicity, the polar nature of the C-F bond can also lead to dipole-dipole interactions. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer enhanced selectivity and retention compared to traditional C18 columns.[6][7][8]

Experimental Workflow and Causality

The following diagram illustrates the logical flow of the HPLC analysis, from sample preparation to data acquisition and analysis.

Caption: High-level workflow for the HPLC analysis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide.

Detailed Application Protocol

This protocol is a robust starting point and should be subject to method validation according to ICH guidelines to ensure its suitability for a specific application.[1][2][3][4][9]

Materials and Reagents

-

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

Formic acid (or trifluoroacetic acid) (LC-MS grade or equivalent)

-

Phosphate buffer salts (if pH control without mass spectrometry is desired)

Instrumentation and Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and detection.

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system capable of gradient elution and UV detection is sufficient. |

| Stationary Phase | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) or a fluorinated phase column (e.g., FluoroFlash, 4.6 x 150 mm) | A C18 column is a good starting point for reversed-phase separation of aromatic compounds.[10][11][12] A fluorinated phase may offer improved peak shape and selectivity for this fluorinated analyte.[6][7][8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention.[13][14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff.[13] |

| Gradient Elution | 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B. | A gradient is recommended to ensure elution of the analyte with good peak shape and to elute any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Detection Wavelength | ~254 nm | Based on the chromophore of the parent molecule, 4-hydroxybenzamide, this wavelength should provide good sensitivity.[5] A full UV scan of the analyte is recommended to determine the optimal wavelength. |

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide in a suitable solvent (ideally the initial mobile phase) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 replicate injections) |

Method Validation

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines.[1][2][3][4] Key validation parameters include:

-

Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard to ensure no interference at the retention time of the analyte.

-

Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.[2]

-

Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2.0%.[2]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

-

Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.

Data Presentation and Analysis

The results of the validation studies should be clearly documented and presented in tabular format for easy review and interpretation.

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 4 | ||||

| 5 | ||||

| Mean | ||||

| %RSD |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 | |

| Correlation Coefficient (r²) | |

| Regression Equation |

Conclusion and Further Considerations

The presented HPLC method provides a solid and scientifically-grounded framework for the analysis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide. The causality behind the selection of each parameter has been explained to empower the analyst to troubleshoot and adapt the method as needed. For analyses requiring higher sensitivity or confirmation of identity, coupling the HPLC system to a mass spectrometer (LC-MS) is a logical next step. The use of volatile mobile phase modifiers like formic acid makes this method directly amenable to LC-MS analysis. As with any analytical method, a thorough validation is crucial to ensure the reliability and accuracy of the generated data in a regulated environment.

References

-

PubChem. 4-Hydroxybenzamide. National Center for Biotechnology Information. [Link]

-

Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide. CN113698315A.

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Request PDF. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

-

PubChem. N-(2-cyanoethyl)-N-ethyl-4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)benzamide. National Center for Biotechnology Information. [Link]

-

El-Sayed, M. A. A., et al. (2015). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules, 20(8), 14848-14864. [Link]

-

Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatography A, 1357, 92-98. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

-

ICH. (2023). Validation of analytical procedures Q2(R2). [Link]

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

-

Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

- Google Patents. (2014). Synthesis method of 4-Hydroxythiobenzamide. CN104130170A.

-

ResearchGate. (2002). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

-

Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. [Link]

-

Sharma, G., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(1), 1-38. [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

-

ChemRxiv. (2023). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantitation of [13N]Ammonia in PET Radiopharmaceuticals. [Link]

-

PubChem. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. [Link]

-

PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. [Link]

-

PubChem. N-ethyl-4-hydroxybenzamide. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 4-hydroxy-. NIST WebBook. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 12. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. welch-us.com [welch-us.com]

- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

Application Note: Quantitative Analysis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide in Human Plasma using a Validated LC-MS/MS Method

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide in human plasma. The trifluoromethyl (-CF3) group, a common moiety in modern pharmaceuticals, can significantly influence a compound's metabolic stability and lipophilicity, making precise quantification essential for pharmacokinetic studies.[1] This method employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in drug development settings. The method has been validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4]

Introduction

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide is a synthetic compound containing a benzamide core and a trifluoroethyl group. Benzamide derivatives are known for a wide array of pharmacological activities.[5] The presence of the trifluoroethyl group is of particular interest as it can alter the physicochemical properties of the parent molecule, often enhancing its metabolic stability and membrane permeability. Accurate quantification of such compounds in biological matrices like plasma is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug discovery and development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[6] This note details the development and validation of an LC-MS/MS method optimized for 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide, addressing the specific challenges associated with its chemical properties, such as its polarity.[7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C9H8F3NO2 | PubChem |

| Monoisotopic Mass | 219.05072 Da | PubChem[8][9] |

| Predicted XlogP | 2.0 | PubChem[8] |

| Predicted pKa (Phenolic OH) | ~9-10 | (Estimated based on similar structures) |

| Predicted pKa (Amide NH) | ~17 | (Estimated based on similar structures) |

Table 1: Physicochemical properties of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide.

Experimental Workflow

The overall workflow for the quantification of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide is depicted below. This process begins with plasma sample collection, followed by a simple and efficient protein precipitation step. The resulting supernatant is then directly injected into the LC-MS/MS system for analysis.

Figure 1: General workflow for the quantification of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide in human plasma.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[10][11][12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes in solution.

Protocol:

-

Aliquot 50 µL of human plasma (blank, calibration standards, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL).

-

Add 150 µL of ice-cold acetonitrile to each tube.

-

Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Add 100 µL of LC-MS grade water to the supernatant. This dilution helps to reduce potential solvent effects during the chromatographic injection.

-

Cap the vials or seal the plate and place in the autosampler for analysis.

Liquid Chromatography Method

Given the analyte's predicted XlogP of 2.0, a reversed-phase high-performance liquid chromatography (RP-HPLC) approach is suitable.[7] A C18 stationary phase provides good retention for moderately polar aromatic compounds.[13] The use of a gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape.

| Parameter | Condition | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary resolution and reproducibility. |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Offers a good balance of retention, efficiency, and backpressure. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape. |

| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |

| Gradient Elution | See Table 3 | A gradient is used to elute the analyte efficiently while separating it from matrix components. |

Table 2: Liquid Chromatography Conditions.

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Table 3: Gradient Elution Profile.

Mass Spectrometry Method

Electrospray ionization (ESI) in positive mode is selected due to the presence of the amide group, which can be readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fda.gov [fda.gov]

- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. rsc.org [rsc.org]

- 7. waters.com [waters.com]

- 8. PubChemLite - 4-hydroxy-n-(2,2,2-trifluoroethyl)benzamide (C9H8F3NO2) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - C9H8F3NO2 - Explore [pubchemlite.lcsb.uni.lu]

- 10. tecan.com [tecan.com]

- 11. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organomation.com [organomation.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. waterboards.ca.gov [waterboards.ca.gov]

Application Notes & Protocols for the Investigation of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

Introduction: The Scientific Rationale for Investigating 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoroethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability due to the unique properties of fluorine, such as high electronegativity and its ability to form strong bonds with carbon. The 4-hydroxy substitution on the benzamide ring provides a potential site for further modification or for metabolic processes, and it can also play a crucial role in target binding through hydrogen bonding.

This document provides a comprehensive guide for the systematic investigation of the novel compound, 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide. The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework for synthesis, purification, and the subsequent in vitro and in vivo evaluation of its therapeutic potential.

Part 1: Synthesis and Characterization

The synthesis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide can be approached through several established methods for amide bond formation. A common and effective strategy involves the coupling of a carboxylic acid with an amine.

Protocol 1: Synthesis via Acyl Chloride

This protocol is based on a general procedure for N-benzamide synthesis.[3]

Materials:

-

4-Hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

2,2,2-Trifluoroethylamine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 4-hydroxybenzoic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-hydroxybenzoyl chloride.

-

Amidation: Dissolve the crude 4-hydroxybenzoyl chloride in anhydrous DCM and cool the solution to 0°C.

-

In a separate flask, dissolve 2,2,2-trifluoroethylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide.

Characterization:

The structure of the synthesized compound should be confirmed using:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., O-H, N-H, C=O).

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide.

Part 2: In Vitro Biological Evaluation

The broad biological activities of benzamide derivatives suggest that 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide could be active in several areas. The following protocols provide a starting point for screening its potential.

Protocol 2: Anticancer Activity Screening (MTT Assay)

This protocol is adapted from general methods for evaluating the anti-proliferative activity of N-substituted benzamide derivatives.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol is based on standard methods for assessing the antimicrobial activity of novel compounds.[3]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)[1]

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Controls: Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (broth with solvent).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Expected In Vitro Activity

The following table provides a template for summarizing the in vitro screening results.

| Assay | Cell Line / Strain | Parameter | Result (e.g., IC₅₀ or MIC in µM) |

| Anticancer | MCF-7 | IC₅₀ | To be determined |

| Anticancer | A549 | IC₅₀ | To be determined |

| Antimicrobial | S. aureus | MIC | To be determined |

| Antimicrobial | E. coli | MIC | To be determined |

Part 3: In Vivo Experimental Design

Should the in vitro studies reveal promising activity, subsequent in vivo experiments are necessary to evaluate the compound's efficacy and safety in a living organism.[5] The choice of animal model will depend on the observed in vitro activity.

Protocol 4: General Acute Toxicity Study in Mice

This initial in vivo study is crucial for determining the safety profile of the compound.

Materials:

-

Healthy adult mice (e.g., Swiss albino)

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

-

Dose Groups: Divide the mice into several groups (n=5-6 per group), including a control group receiving the vehicle only.

-

Compound Administration: Administer single oral doses of the test compound at increasing concentrations to the different groups.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

-

LD₅₀ Determination: Determine the median lethal dose (LD₅₀) of the compound.

Protocol 5: Xenograft Model for Anticancer Efficacy

If the compound shows significant in vitro anticancer activity, a xenograft model is a standard method to assess its in vivo efficacy.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line that showed sensitivity in vitro (e.g., MCF-7)

-

Matrigel

-

Test compound formulation

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound (e.g., daily via oral gavage) at a predetermined dose based on the toxicity study. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualization of the In Vivo Experimental Workflow

Caption: A streamlined workflow for the in vivo evaluation of a novel compound.

Part 4: Analytical Methodologies

Accurate quantification of the test compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.[6]

Protocol 6: HPLC Method for Quantification in Plasma

This protocol provides a general framework for developing an HPLC method for the quantification of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide in plasma.[6]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector

-

C18 reverse-phase column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Formic acid or trifluoroacetic acid (TFA)

-

Plasma samples

-

Protein precipitation agent (e.g., cold acetonitrile)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of ACN and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV at an appropriate wavelength (determined by UV scan) or MS.

-

-

Method Validation: Validate the method for linearity, accuracy, precision, and sensitivity according to standard guidelines.

Conclusion and Future Directions

The experimental framework provided in this document offers a comprehensive and scientifically rigorous approach to the initial investigation of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide. The causality behind each experimental choice is rooted in established practices for drug discovery and development. By following these self-validating protocols, researchers can systematically uncover the therapeutic potential of this novel benzamide derivative. Future studies may delve into its mechanism of action, exploring its effects on specific signaling pathways or molecular targets, which can be guided by the initial biological screening results. For instance, if the compound shows neuroprotective effects, in vivo models for neurological disorders could be employed.[5][7]

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). PMC. [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021).

-

Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022). Frontiers in Neuroscience. [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2022). PMC. [Link]

-

In vivo Mechanisms of Antibody-Mediated Neurological Disorders: Animal Models and Potential Implications. (2019). Frontiers in Immunology. [Link]

-

1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2021). MDPI. [Link]

-

Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. (2012). PubMed. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In vivo Mechanisms of Antibody-Mediated Neurological Disorders: Animal Models and Potential Implications [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Stability of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide in Aqueous Solutions

Welcome to the technical support guide for 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the aqueous stability of this compound. Understanding the stability profile is critical for ensuring data integrity in biological assays, developing robust analytical methods, and designing stable formulations.

Introduction to Aqueous Stability

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide possesses two key functional groups that dictate its stability in aqueous media: a phenolic hydroxyl group and a secondary benzamide linkage. The interplay between these groups, along with the electron-withdrawing trifluoroethyl moiety, influences its susceptibility to degradation under various experimental conditions.

The primary degradation pathway of concern is the hydrolysis of the amide bond, which can be catalyzed by both acidic and basic conditions.[1][2] Additionally, the phenolic ring may be susceptible to oxidation and photodegradation. This guide will walk you through frequently asked questions, troubleshooting common experimental issues, and provide standardized protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The most probable degradation pathway is the hydrolysis of the amide bond. This reaction cleaves the molecule into 4-hydroxybenzoic acid and 2,2,2-trifluoroethylamine. Amide hydrolysis is generally slow at neutral pH but is significantly accelerated under strongly acidic or basic conditions, often requiring elevated temperatures to proceed at a practical rate.[1][3]

Q2: How do pH and temperature affect the stability of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide?

A2: Both pH and temperature are critical factors.

-

pH: The compound is expected to be most stable near neutral pH (pH 6-8). In acidic solutions (pH < 3), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic solutions (pH > 9), the hydroxide ion can directly attack the carbonyl carbon. Benzamide hydrolysis typically requires heating with aqueous acid or base for extended periods.[2][3]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For experimental assays, it is crucial to prepare aqueous solutions fresh and store them at low temperatures (2-8 °C) to minimize degradation, especially if the experiments are conducted over several hours or days.

Q3: Is this compound sensitive to light (photodegradation)?

A3: Yes, compounds containing a phenol group can be susceptible to photodegradation.[4] Exposure to UV or even high-intensity visible light can initiate the formation of radical species, leading to complex degradation pathways and the formation of colored byproducts.[4][5] It is recommended to protect solutions from light by using amber vials or covering vessels with aluminum foil, especially during long-term storage or when conducting photostability stress testing.

Q4: What are the expected degradation products I should monitor?

A4: The primary degradation products to monitor would be:

-

From Hydrolysis: 4-hydroxybenzoic acid and 2,2,2-trifluoroethylamine.

-

From Oxidation/Photodegradation: Oxidized phenolic derivatives, such as quinone-type structures, which may be colored.

Developing a stability-indicating analytical method, such as HPLC, that can separate the parent compound from these potential degradants is essential.[6][7]

Q5: What are the recommended storage conditions for aqueous stock solutions?

A5: For maximum stability, aqueous stock solutions should be:

-

Prepared in a buffer at or near neutral pH (e.g., PBS pH 7.4).

-

Stored in tightly sealed amber glass vials to protect from light and evaporation.

-

Kept refrigerated (2-8 °C) for short-term storage (days) or frozen (-20 °C or -80 °C) for long-term storage (weeks to months). It is advisable to perform a freeze-thaw stability study to ensure the compound does not degrade upon cycling.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of compound potency in cell culture experiments.

-

Possible Cause 1: pH of the Medium. Cell culture media are typically buffered around pH 7.4, but the metabolic activity of cells can cause localized or bulk pH shifts, potentially accelerating degradation.

-

Troubleshooting Steps:

-

Confirm Medium pH: Measure the pH of your culture medium at the beginning and end of the experiment.

-

Conduct a Stability Test: Incubate your compound in the cell-free medium under the same conditions (37 °C, 5% CO₂) and time course as your experiment. Analyze samples at different time points by HPLC to quantify the compound's stability.

-

Dosing Strategy: If instability is confirmed, consider preparing stock solutions fresh for each experiment and adding them to the cultures immediately.

-

-

Possible Cause 2: Enzymatic Degradation. Cells may contain enzymes (e.g., amidases) that can metabolize the compound.

-

Troubleshooting Steps:

-

Compare with Lysates: Perform a stability study comparing the degradation rate in complete cell culture medium versus a cell lysate to see if intracellular components accelerate degradation.

-

Metabolite Identification: Use LC-MS to analyze the medium and cell lysates to identify potential metabolites, which may differ from simple hydrolysis products.

-

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a freshly prepared solution.

-

Possible Cause 1: Impurity in Starting Material. The solid material may contain impurities from its synthesis.

-

Troubleshooting Steps:

-

Check Certificate of Analysis (CoA): Review the CoA for the purity of the compound lot.

-

Use a High-Resolution Method: Employ a shallow gradient in your HPLC method to ensure maximum separation of the main peak from any closely eluting impurities.

-

-

Possible Cause 2: On-Column Degradation. The compound may be unstable under the analytical conditions (e.g., acidic mobile phase).

-

Troubleshooting Steps:

-

Vary Mobile Phase pH: Prepare mobile phases with different pH values (if compatible with the column) to see if the impurity profile changes.

-

Inject Diluent Blank: Ensure the extra peaks are not coming from the injection solvent or system contamination.

-

Issue 3: Poor solubility or precipitation of the compound in aqueous buffer.

-

Possible Cause: Low Aqueous Solubility. Benzamide derivatives can have limited water solubility.[8]

-

Troubleshooting Steps:

-

Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.

-

Adjust pH: The phenolic hydroxyl group has a pKa (estimated ~8-10). Increasing the pH above the pKa will deprotonate the phenol to form a more soluble phenolate salt. However, be mindful that higher pH will accelerate hydrolysis.

-

Sonication/Vortexing: Gentle heating and sonication can aid in dissolving the compound, but avoid excessive heat to prevent degradation.

-

Experimental Protocols & Data Visualization

For robustly characterizing the stability of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide, conducting forced degradation studies is recommended.[7][9][10] These studies intentionally stress the compound to identify potential degradation products and establish decay kinetics.

Protocol: pH-Dependent Hydrolysis Study

This protocol outlines a typical experiment to assess stability in acidic, neutral, and basic conditions.

Objective: To determine the rate of hydrolysis at different pH values.

Materials:

-

4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M)

-

Phosphate buffered saline (PBS, pH 7.4)

-

HPLC system with a suitable C18 column

-

Amber HPLC vials

Methodology:

-

Solution Preparation:

-

Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in acetonitrile).

-

Prepare three aqueous solutions: 0.1 M HCl (pH ~1), PBS (pH 7.4), and 0.1 M NaOH (pH ~13).

-

-

Initiate Degradation:

-

Spike the stock solution into each of the three aqueous solutions to a final concentration of ~100 µg/mL. Ensure the volume of organic solvent is minimal (<1%) to not affect the bulk pH.

-

Vortex each solution gently.

-

Immediately take a sample from each solution for t=0 analysis.

-

-

Incubation:

-

Store the vials at a controlled temperature (e.g., 50 °C) to accelerate degradation. Protect them from light.

-

-

Time-Point Sampling:

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quench the reaction if necessary by neutralizing the acidic and basic samples before analysis.

-

-

HPLC Analysis:

-

Analyze all samples by a validated, stability-indicating HPLC method to determine the percentage of the parent compound remaining.

-

Visualization of Workflows and Pathways

Caption: Workflow for pH-Dependent Hydrolysis Study.

Caption: Primary Hydrolytic Degradation Pathway.

Example Data Summary

The results from a hydrolysis study can be summarized in a table for easy comparison.

| Time (hours) | % Remaining (0.1 M HCl, 50°C) | % Remaining (pH 7.4 PBS, 50°C) | % Remaining (0.1 M NaOH, 50°C) |

| 0 | 100.0 | 100.0 | 100.0 |

| 4 | 91.5 | 99.8 | 85.2 |

| 8 | 83.1 | 99.5 | 72.9 |

| 24 | 55.6 | 98.1 | 35.7 |

| 48 | 30.9 | 96.4 | 12.1 |

| Note: Data are hypothetical and for illustrative purposes only. |

References

-

Das, A., et al. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available at: [Link]

-

Hansen, H. D., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

-

George, D. K. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Nielsen, H. B., & Bundgaard, H. (1988). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. ResearchGate. Available at: [Link]

-

Akbal, F., & Onar, A. N. (2003). Photocatalytic Degradation of Phenol. ResearchGate. Available at: [Link]

-

ATSDR. (2004). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Bunton, C. A., et al. (1969). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

Z-Vargas, M. J., et al. (2003). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. PubMed. Available at: [Link]

-

Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

-

Ternes, T. A., et al. (2002). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]

-

Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Available at: [Link]

-

CAS Common Chemistry. (n.d.). N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]

-

Benešová, K., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

-

de Souza, T. S., et al. (2023). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI. Available at: [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Available at: [Link]

-

Maldonado-Hódar, F. J., et al. (2001). Photocatalytic degradation of phenolic compounds with new TiO 2 catalysts. ResearchGate. Available at: [Link]

-

ATSDR. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

PubChem. (n.d.). N-(2,2,2-trifluoroethyl)-4-vinylbenzamide. Available at: [Link]

-

Wikipedia. (n.d.). Benzamide. Available at: [Link]

-

Tameem, A. A., et al. (2010). A 4-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide-based sorbent material for the extraction-HPLC determination of biogenic amines in food samples. PubMed. Available at: [Link]

-

Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

PubChem. (n.d.). N-(2-cyanoethyl)-N-ethyl-4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)benzamide. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxybenzamide. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzamide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Technical Support Center: Analysis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide Degradation Products

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide and its potential degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for conducting robust stability and forced degradation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and analysis of 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide.

Q1: What are the primary objectives of a forced degradation study for a novel compound like 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide?

A1: Forced degradation, or stress testing, is a critical component of drug development. Its main objectives are:

-

To Elucidate Degradation Pathways: By subjecting the molecule to harsh conditions (e.g., strong acid, base, oxidation, light, heat), we can identify the likely degradation products that may form during long-term storage.[1][2]

-

To Develop and Validate a Stability-Indicating Analytical Method: The study generates a complex sample matrix containing the parent compound and its degradants. This is essential for developing a chromatographic method (typically HPLC) that can separate all these components, proving the method is "stability-indicating."[2][3]

-

To Understand Molecular Stability: It helps reveal the intrinsic stability of the molecule and its susceptibility to various degradation mechanisms, which informs formulation, packaging, and storage condition decisions.[1][4]

Q2: Based on its structure, what are the most probable degradation pathways for 4-hydroxy-N-(2,2,2-trifluoroethyl)benzamide?

A2: The structure contains several functional groups prone to degradation:

-

Amide Bond: This is the most likely site for hydrolysis under both acidic and basic conditions. Cleavage of this bond would yield 4-hydroxybenzoic acid and 2,2,2-trifluoroethanamine . Studies on similar benzamide structures confirm that amide bond hydrolysis is a common degradation pathway.[5][6]

-

Phenolic Hydroxyl Group: The 4-hydroxy group makes the aromatic ring electron-rich and susceptible to oxidation. Oxidative stress could lead to the formation of quinone-like structures or other oxidative coupling products.

-

Aromatic Ring: While generally stable, the aromatic ring can undergo modifications under harsh photolytic or oxidative conditions.

The N-(2,2,2-trifluoroethyl) group is generally stable, but its strong electron-withdrawing nature can influence the reactivity of the adjacent amide bond.

Q3: What analytical technique is best suited for analyzing the degradation products?

A3: High-Performance Liquid Chromatography (HPLC), particularly coupled with a mass spectrometer (LC-MS), is the gold standard.

-

HPLC with UV/PDA Detection: A Photodiode Array (PDA) detector is crucial as it provides spectral information, helping to distinguish between different peaks and assess peak purity. A stability-indicating HPLC method must be able to resolve the parent peak from all degradation product peaks.[7][8]

-

Mass Spectrometry (MS) Detection: LC-MS is invaluable for identifying unknown degradation products by providing mass-to-charge ratio (m/z) information. High-resolution mass spectrometry (HRMS) can provide elemental composition, further aiding in structure elucidation.[9]

Q4: How do I ensure my HPLC method is "stability-indicating"?

A4: A method is considered stability-indicating if it can accurately measure the decrease of the active ingredient concentration due to degradation. The key is specificity : the ability to resolve and quantify the analyte of interest in the presence of other components, including its degradation products, excipients, and impurities.[3] This is typically demonstrated using peak purity analysis (with a PDA detector) and by ensuring baseline resolution between the parent compound and all degradant peaks generated during forced degradation studies.

Section 2: Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis.

Problem: I am not observing any significant degradation under standard hydrolytic stress conditions (e.g., 0.1 M HCl or 0.1 M NaOH at room temperature).

-

Causality: The molecule may be intrinsically stable under these conditions, or the reaction kinetics are very slow. The electron-withdrawing trifluoroethyl group might be stabilizing the amide bond more than anticipated.

-

Solution:

-

Increase Stress Severity: Gradually increase the temperature of the reaction. A common approach is to heat the samples at 50-60°C.[10]

-

Increase Stress Duration: Extend the incubation time, taking samples at various time points (e.g., 2, 6, 12, 24 hours) to monitor for slow degradation.

-

Increase Reagent Concentration: If heating is not feasible or effective, consider increasing the acid or base concentration to 1.0 M.[10]

-

Pro-Tip: The goal is to achieve 5-20% degradation of the parent compound. Complete degradation provides little information for method development, while no degradation fails to challenge the method's specificity.

-

Problem: My chromatogram shows poor peak shape (tailing or fronting) for the parent compound or degradants.

-

Causality: Poor peak shape can result from several factors, including secondary interactions with the column stationary phase, mismatched solvent strength between the sample and mobile phase, or column overload. The phenolic hydroxyl group, in particular, can interact with residual silanols on silica-based columns, leading to tailing.

-

Solution:

-

Adjust Mobile Phase pH: For a compound with a phenolic group (pKa ~10), operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) will keep the phenol protonated, minimizing silanol interactions and improving peak shape.

-

Use a Different Stationary Phase: Consider a column with end-capping or an embedded polar group, which are designed to shield residual silanols.[8]

-

Check Sample Diluent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

-

Reduce Sample Load: Inject a lower concentration or volume to rule out column overload.

-

Problem: I see many new peaks in my stressed samples, but my mass balance is below 90%.

-

Causality: Poor mass balance suggests that not all degradation products are being detected or accurately quantified. This can happen if:

-

Degradants do not have a chromophore and are invisible to the UV detector.

-

Degradants are volatile and have been lost during sample preparation.

-

Degradants are not eluting from the HPLC column (irreversibly adsorbed).

-

The response factors of the degradants at the chosen wavelength are significantly different from the parent compound.

-

-

Solution:

-